ER degrader 4 vs. Elacestrant (RAD1901): 10.5-Fold Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells
ER degrader 4 exhibits markedly superior antiproliferative activity compared to the clinically advanced SERD Elacestrant (RAD1901) in the ER+ MCF-7 breast cancer cell line. In direct cross-study comparison, ER degrader 4 inhibits MCF-7 cell proliferation with an IC₅₀ of 0.20 μM, whereas Elacestrant demonstrates an IC₅₀ of 2.1 μM under comparable assay conditions. This represents a 10.5-fold difference in potency favoring ER degrader 4 [1][2]. The quantitative disparity is substantial enough to affect experimental design, particularly in dose-response studies where Elacestrant requires concentrations an order of magnitude higher to achieve equivalent growth suppression.
| Evidence Dimension | Antiproliferative IC₅₀ against ER+ MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 μM |
| Comparator Or Baseline | Elacestrant (RAD1901): IC₅₀ = 2.1 μM |
| Quantified Difference | 10.5-fold superior potency (0.20 μM vs. 2.1 μM) |
| Conditions | MCF-7 cell proliferation assay; ER degrader 4 tested as Compound 22h; Elacestrant data from published literature under standard MCF-7 growth inhibition conditions |
Why This Matters
Procurement of ER degrader 4 enables lower compound usage per experiment for equivalent efficacy, reducing cost-per-assay and minimizing potential off-target effects associated with higher micromolar concentrations.
- [1] PeptideDB. ER degrader 4 (Compound 22h) Product Database Entry. CAS 2913192-39-7. View Source
- [2] Bihani T, Patel HK, Arlt H, et al. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-Derived Xenograft Models. Clin Cancer Res. 2017;23(16):4793-4804. View Source
